6-(2-t-Butylphenoxy)pyridine-3-boronic acid
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Overview
Description
6-(2-t-Butylphenoxy)pyridine-3-boronic acid is an organic compound with the molecular formula C15H18BNO3. It is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and a phenoxy group bearing a tert-butyl substituent. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-tert-butylphenol with a suitable halogenated pyridine derivative under basic conditions to form the phenoxy intermediate.
Borylation Reaction: The phenoxy intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-(2-t-Butylphenoxy)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or quinone derivatives.
Substitution: The phenoxy and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles and Electrophiles: For substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenol and Quinone Derivatives: Formed from oxidation reactions.
Substituted Pyridines and Phenoxy Compounds: Formed from substitution reactions.
Scientific Research Applications
6-(2-t-Butylphenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-t-Butylphenoxy)pyridine-3-boronic acid primarily involves its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. Additionally, the compound’s phenoxy and pyridine rings can engage in various substitution and oxidation reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
2-Pyridineboronic Acid: Another pyridine-based boronic acid with similar reactivity.
4-(2-t-Butylphenoxy)pyridine-3-boronic Acid: A structural isomer with different substitution patterns.
Uniqueness
6-(2-t-Butylphenoxy)pyridine-3-boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
[6-(2-tert-butylphenoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-15(2,3)12-6-4-5-7-13(12)20-14-9-8-11(10-17-14)16(18)19/h4-10,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGMPCNGWLXGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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